Functional Differentiation: Apoptosis and ROS Induction vs. Cytokine Suppression
A key functional differentiation for p38 MAPK-IN-3 is its reported mechanism of action. According to vendor data, p38 MAPK-IN-3 (Compound 2c) is a p38α MAPK inhibitor that exerts antitumor activities specifically by promoting apoptosis and increasing ROS production [1]. This contrasts with the primary reported mechanism of many widely used p38α inhibitors, such as VX-745, BIRB 796, and PH-797804, which are primarily characterized by their ability to suppress the release of inflammatory cytokines like TNF-α and IL-1β .
| Evidence Dimension | Primary Reported Functional Mechanism |
|---|---|
| Target Compound Data | Induction of apoptosis and enhancement of ROS production, resulting in antitumor activity [1] |
| Comparator Or Baseline | VX-745: Suppression of inflammatory cytokine release ; BIRB 796: Suppression of pro-inflammatory cytokine production ; PH-797804: Inhibition of p38α/p38β, does not inhibit JNK2 |
| Quantified Difference | Not applicable (Qualitative differentiation in reported primary biological function) |
| Conditions | Based on vendor product descriptions and publicly available data summaries for each compound [1] |
Why This Matters
This functional divergence directs the selection of p38 MAPK-IN-3 specifically for oncology research focused on p53-independent apoptosis and ROS-mediated cell death pathways, rather than inflammation models.
- [1] MedChemExpress. (n.d.). p38 MAPK-IN-3 (Compound 2c) Product Page. Retrieved April 21, 2026. View Source
